[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate is a diacylglycerol, a type of glyceride consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. This compound is notable for its involvement in various biological processes and its presence in human blood .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or enzymes like lipases to facilitate the esterification process. The reaction is usually carried out under controlled temperatures to ensure the formation of the desired diacylglycerol .
Industrial Production Methods
Industrial production of diacylglycerols, including this compound, often involves the use of high-pressure and high-temperature conditions to accelerate the esterification process. The use of continuous reactors and advanced separation techniques, such as distillation and chromatography, ensures the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of peroxides or hydroxylated products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon for hydrogenation reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the diacylglycerol, and substituted compounds with different functional groups. These products have diverse applications in research and industry .
Scientific Research Applications
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate has several scientific research applications:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Biology: It plays a role in cellular signaling and membrane dynamics.
Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of inflammatory responses.
Industry: It is used in the formulation of various products, including cosmetics and pharmaceuticals.
Mechanism of Action
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate exerts its effects primarily through its role as a second messenger in cellular signaling pathways. It activates protein kinase C (PKC), which in turn regulates various cellular processes, including gene expression, cell proliferation, and apoptosis. The molecular targets and pathways involved include the phosphoinositide pathway and the activation of downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
DG(205(5Z,8Z,11Z,14Z,17Z)/181(11Z)/00): Another diacylglycerol with similar fatty acid chains but different positional isomers.
DG(180/204(5Z,8Z,11Z,14Z)/00): A diacylglycerol with a different unsaturation pattern in the fatty acid chains.
Uniqueness
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate is unique due to its specific fatty acid composition, which imparts distinct biological activities and physicochemical properties. Its ability to modulate specific signaling pathways and its presence in human blood make it a compound of significant interest in both research and industrial applications .
Properties
Molecular Formula |
C41H70O5 |
---|---|
Molecular Weight |
643 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,22,24,28,30,39,42H,3-4,6,8-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b7-5-,13-11-,19-17-,24-22-,30-28-/t39-/m0/s1 |
InChI Key |
HPDSQOGOAWTQTB-JDVGMRCESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.